molecular formula C5H8N2O4 B1231168 1,4-Dinitro-2-methyl-2-butene CAS No. 29770-83-0

1,4-Dinitro-2-methyl-2-butene

Cat. No.: B1231168
CAS No.: 29770-83-0
M. Wt: 160.13 g/mol
InChI Key: YWOLNFOHNPSSOE-GORDUTHDSA-N
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Description

1,4-Dinitro-2-methyl-2-butene (CAS: 58473-18-0) is a nitro-substituted alkene with the molecular formula C₄H₆N₂O₄ and a molar mass of 146.1 g/mol . Its structure features two nitro groups (-NO₂) at the 1 and 4 positions and a methyl group at the 2-position of the butene backbone. The compound is characterized by its electron-withdrawing nitro groups, which significantly influence its reactivity and stability.

Properties

CAS No.

29770-83-0

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

(E)-2-methyl-1,4-dinitrobut-2-ene

InChI

InChI=1S/C5H8N2O4/c1-5(4-7(10)11)2-3-6(8)9/h2H,3-4H2,1H3/b5-2+

InChI Key

YWOLNFOHNPSSOE-GORDUTHDSA-N

SMILES

CC(=CC[N+](=O)[O-])C[N+](=O)[O-]

Isomeric SMILES

C/C(=C\C[N+](=O)[O-])/C[N+](=O)[O-]

Canonical SMILES

CC(=CC[N+](=O)[O-])C[N+](=O)[O-]

Synonyms

1,4-dinitro-2-methyl-2-butene
1,4-dinitro-2-methyl-2-butene, disodium salt, ion (2-),
DNMB

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,4-Dinitro-2-methyl-2-butene with structurally related compounds, focusing on substituents, molecular properties, and functional group effects:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
1,4-Dinitro-2-methyl-2-butene 58473-18-0 C₄H₆N₂O₄ 146.1 Two nitro (-NO₂), one methyl (-CH₃) High polarity due to nitro groups; potential instability under heat or shock .
1,4-Dibromo-2-methyl-2-butene 18860-95-2 C₅H₈Br₂ 227.92 Two bromine (-Br), one methyl Bromine substituents enhance electrophilicity; used in alkylation or cross-coupling .
1,4-Dibromo-2-butene 6974-12-5 C₄H₆Br₂ 213.898 Two bromine (-Br) Stereoisomerism (E/Z forms); reactivity in elimination or substitution reactions .
1,4-Dicyano-2-butene N/A C₆H₆N₂ ~122.13* Two cyano (-CN) Electron-deficient alkene; potential use in polymerization or as a ligand .
cis-1,4-Dibenzyloxy-2-butene 68972-96-3 C₁₈H₁₈O₂ 266.33 Two benzyloxy (-OCH₂C₆H₅) Steric hindrance from benzyl groups; applications in asymmetric synthesis .

*Calculated molar mass for 1,4-Dicyano-2-butene (C₆H₆N₂): 12×6 + 1×6 + 14×2 = 122 g/mol.

Key Observations:

This makes it more reactive in electrophilic reactions but also more thermally unstable . Bromine substituents (e.g., 1,4-Dibromo-2-methyl-2-butene) enhance leaving-group capacity, favoring nucleophilic substitution or elimination pathways .

Stereoisomerism is critical in compounds like (E)-1,4-Dibromo-2-butene, where trans-configuration affects intermolecular interactions and reaction outcomes .

Applications and Reactivity: Nitro and cyano derivatives are often used in high-energy materials or polymerization due to their electron-deficient double bonds . Brominated analogs are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) for their compatibility with transition-metal catalysts .

Research Findings and Trends

  • Synthetic Utility : 1,4-Dinitro-2-methyl-2-butene’s nitro groups enable [4+2] cycloadditions with dienes, though its instability requires careful handling .
  • Safety Considerations : Brominated compounds (e.g., 1,4-Dibromo-2-butene) are toxic and corrosive, necessitating stringent safety protocols .

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